3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide
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Description
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C31H33ClN6O3 and its molecular weight is 573.09. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA and PCAF (P300/CBP-associated factor) . DNA intercalation is a common mechanism of action for many anticancer agents . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its targets through DNA intercalation and PCAF binding . DNA intercalation involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription . PCAF binding inhibits the activity of the PCAF bromodomain, affecting gene expression .
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects various biochemical pathways involved in cell growth and proliferation . By intercalating DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . Inhibition of PCAF can affect gene expression, potentially altering the activity of pathways involved in cell growth and survival .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and druggability .
Result of Action
The compound’s interaction with DNA and PCAF can result in anticancer activity . DNA intercalation can lead to cell cycle arrest and apoptosis, inhibiting the growth of cancer cells . PCAF inhibition can alter gene expression, potentially inhibiting cell growth and inducing apoptosis .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN6O3/c32-23-13-11-22(12-14-23)20-37-30(40)26-9-3-4-10-27(26)38-28(34-35-31(37)38)15-16-29(39)33-17-18-36(24-6-1-2-7-24)21-25-8-5-19-41-25/h3-5,8-14,19,24H,1-2,6-7,15-18,20-21H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPBWOBSIFKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)CC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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